molecular formula C22H18ClN5O B11284129 (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11284129
M. Wt: 403.9 g/mol
InChI Key: RXLWUKYMSHYMSV-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}methanone
  • (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-yl}methanone

Uniqueness

The uniqueness of (4-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone lies in its specific substitution pattern and the presence of both the triazole and pyridine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

(4-chlorophenyl)-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18ClN5O/c1-15-4-6-16(7-5-15)13-25-22-26-20(18-3-2-12-24-14-18)27-28(22)21(29)17-8-10-19(23)11-9-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

RXLWUKYMSHYMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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